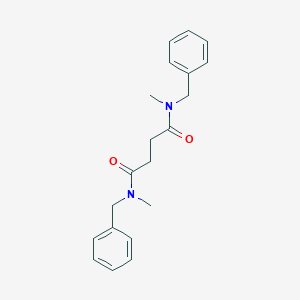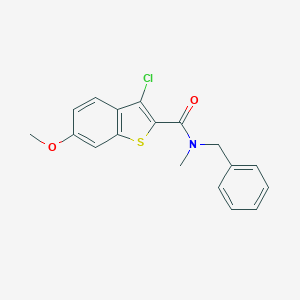![molecular formula C20H15BrN2OS B321652 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea](/img/structure/B321652.png)
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea typically involves the reaction of 2-bromophenyl isothiocyanate with biphenyl-4-carboxylic acid in the presence of a suitable base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation to ensure high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Coupling Reactions: The biphenyl carboxamide moiety can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and coupled products with extended molecular frameworks.
Applications De Recherche Scientifique
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar in structure but contains a furan ring instead of a biphenyl moiety.
N-(2-bromophenyl)carbamothioyl)benzamide: Contains a benzamide group instead of a biphenyl carboxamide moiety.
Uniqueness
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea is unique due to its combination of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H15BrN2OS |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2OS/c21-17-8-4-5-9-18(17)22-20(25)23-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,23,24,25) |
Clé InChI |
TTZAJHZUYQQFBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3Br |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


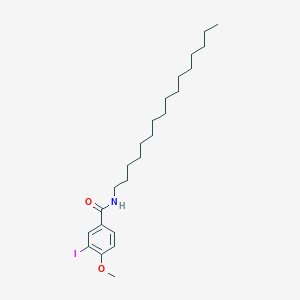
![N'-[(2-isopropyl-5-methylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321572.png)
![N'-[(4-methoxyphenyl)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321574.png)
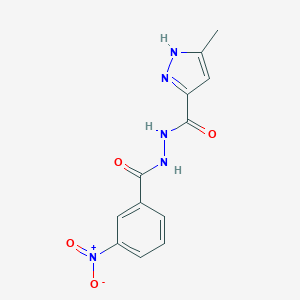
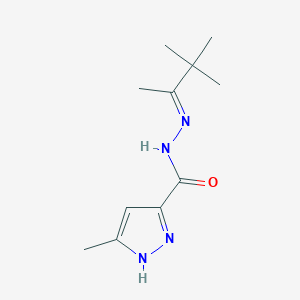
![N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321581.png)
![3-methyl-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B321582.png)
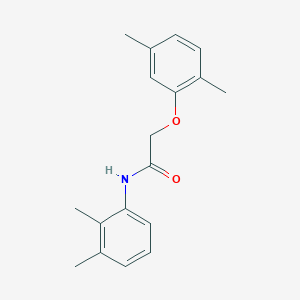
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-methoxybenzamide](/img/structure/B321586.png)
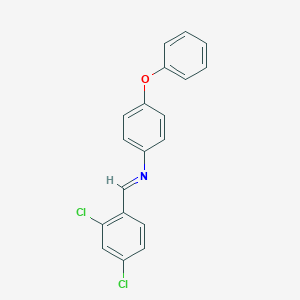
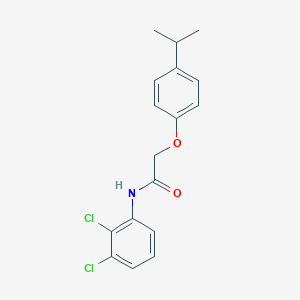
![(4Z)-4-[(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B321597.png)
